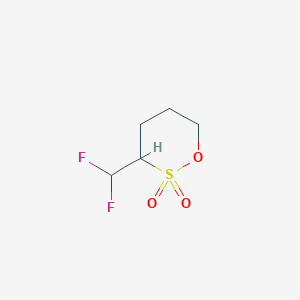
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxathiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione typically involves the introduction of the difluoromethyl group into the oxathiane ring. One common method is the reaction of oxathiane derivatives with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluorocarbene precursors in the presence of a base, such as sodium hydroxide, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to its corresponding thiol or thioether derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted oxathiane derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- 3-(Monofluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- 3-(Chloromethyl)-1,2lambda~6~-oxathiane-2,2-dione
Uniqueness
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
Propiedades
Número CAS |
652143-84-5 |
|---|---|
Fórmula molecular |
C5H8F2O3S |
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
3-(difluoromethyl)oxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H8F2O3S/c6-5(7)4-2-1-3-10-11(4,8)9/h4-5H,1-3H2 |
Clave InChI |
WNUCRASVWPOANZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)OC1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
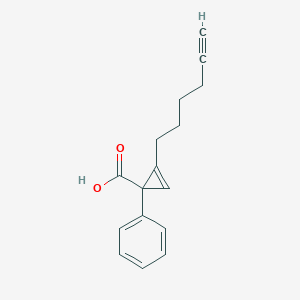
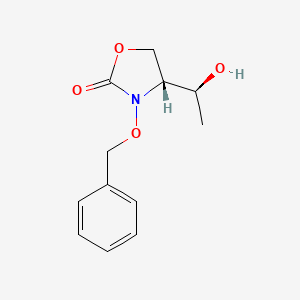
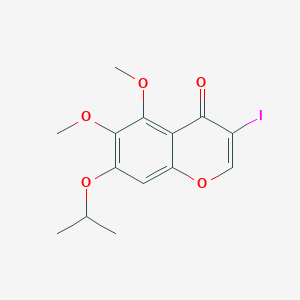
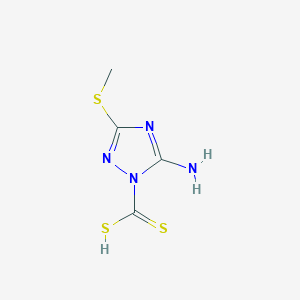
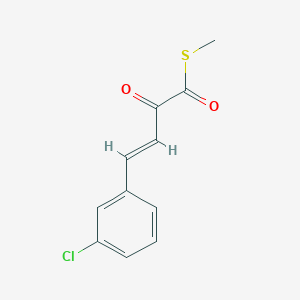
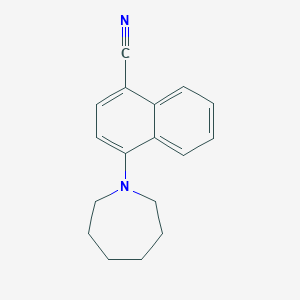
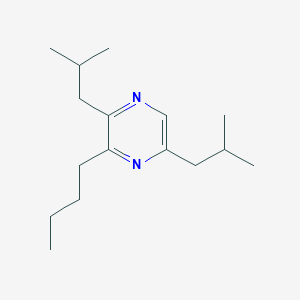
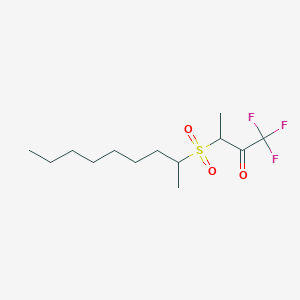
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
